molecular formula C17H16O5 B12973176 3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methoxyphenyl)- CAS No. 117828-33-8

3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methoxyphenyl)-

Cat. No.: B12973176
CAS No.: 117828-33-8
M. Wt: 300.30 g/mol
InChI Key: RXCCFFBJDDOUPF-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of methoxy groups at positions 4 and 6 on the benzofuran ring, as well as a methoxyphenyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one typically involves the use of commercially available starting materials such as 3,5-dimethoxyphenol and 1-ethynyl-4-methoxybenzene. The synthetic route includes the following steps:

    Formation of the Benzofuran Core: The reaction between 3,5-dimethoxyphenol and 1-ethynyl-4-methoxybenzene under specific conditions leads to the formation of the benzofuran core.

    Methoxy Group Introduction: Methoxy groups are introduced at positions 4 and 6 through methylation reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxy-2-phenylbenzofuran-3(2H)-one: Lacks the methoxy group on the phenyl ring.

    4,6-Dimethoxy-2-(4-hydroxyphenyl)benzofuran-3(2H)-one: Contains a hydroxy group instead of a methoxy group on the phenyl ring.

Uniqueness

4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

117828-33-8

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

4,6-dimethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-one

InChI

InChI=1S/C17H16O5/c1-19-11-6-4-10(5-7-11)17-16(18)15-13(21-3)8-12(20-2)9-14(15)22-17/h4-9,17H,1-3H3

InChI Key

RXCCFFBJDDOUPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)C3=C(O2)C=C(C=C3OC)OC

Origin of Product

United States

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